molecular formula C24H30N2O2 B154622 Desmethylmoramide CAS No. 1767-88-0

Desmethylmoramide

Cat. No. B154622
CAS RN: 1767-88-0
M. Wt: 378.5 g/mol
InChI Key: JRPANCYSRUEJDY-UHFFFAOYSA-N
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Description

Desmethylmoramide (INN) is an opioid analgesic related to dextromoramide (the active (+)-isomer of moramide) that was synthesized and characterized in the late 1950s but was never marketed .


Synthesis Analysis

The original synthesis and pharmacological evaluation of desmethylmoramide can be traced back to the 1950s. Van Proosdij-Hartzema and De Jongh showed that desmethylmoramide was about 3.5 times less potent than methadone .


Molecular Structure Analysis

Desmethylmoramide has a chemical formula of C24H30N2O2. Its exact mass is 378.23 and its molecular weight is 378.516 .


Chemical Reactions Analysis

Desmethylmoramide is closely related to the internationally controlled opioid moramide . In 1957, an antinociceptive potency of 17 mg/kg was reported for desmethylmoramide using a tail-flick assay in rats .


Physical And Chemical Properties Analysis

Desmethylmoramide appears as a crystalline solid or powder. It is soluble in DMF, DMSO, and Ethanol at 30 mg/ml .

Scientific Research Applications

  • Environmental Estrogens and Endocrine Disruption : Desmethylmoramide, as an analog of pharmaceutical compounds, may be involved in environmental signaling similar to environmental estrogens. Research indicates that certain environmental contaminants, including pharmaceutical derivatives, can act as endocrine-disrupting chemicals, impacting reproductive, endocrine, and immune systems in both humans and wildlife (McLachlan, 2016).

  • Epigenetic Mechanisms : Studies on related compounds like diethylstilbestrol (DES) show that exposure can lead to epigenetic alterations, such as DNA methylation changes, which could be relevant to understanding the impact of Desmethylmoramide. These epigenetic changes have been associated with altered gene expression and long-term health effects (Bromer et al., 2009).

  • Impact on Reproductive Health : Certain pharmaceutical compounds, including their metabolites, have been shown to affect reproductive health. For example, DES, a related compound, has been linked to reproductive anomalies and cancer risk, offering a model for assessing the potential reproductive toxicity of compounds like Desmethylmoramide (Newbold, 2010).

  • Applications in Biotechnology : There is growing interest in the use of deep eutectic solvents (DESs) in biotechnology, which might be relevant for the application of Desmethylmoramide in pharmaceutical sciences. DESs have been explored for their ability to improve the solubility of drugs, potentially impacting drug formulation and delivery (Mbous et al., 2017).

  • Neurodegenerative Disease and Apoptosis : Research on deprenyl and its metabolite desmethyldeprenyl (DES) suggests potential relevance in neurodegeneration. These compounds have been shown to reduce neuronal apoptosis, a process implicated in neurodegenerative diseases such as Parkinson's disease. This might hint at potential areas of research for Desmethylmoramide (Tatton Wg, 1999).

Safety And Hazards

As an opioid, desmethylmoramide has the potential for abuse, addiction, and physical dependence. Overdose can lead to severe respiratory depression or death .

properties

IUPAC Name

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPANCYSRUEJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170172
Record name Desmethylmoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmoramide

CAS RN

1767-88-0
Record name 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1767-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmoramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLMORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SK Manier, JA Valdiviezo, N Eckstein… - Drug Testing and …, 2023 - Wiley Online Library
New synthetic opioids are an increasing challenge for clinical and forensic toxicologists that developed over the recent years. Desmethylmoramide (DMM), a structural analogue of …
MM Vandeputte, SE Walton, SA Shuda… - Analytical and …, 2023 - Springer
… desmethylmoramide. In 1957, an antinociceptive potency of 17 mg/kg was reported for desmethylmoramide … than desmethylmoramide in this study [35]. Subcutaneous administration of …
Number of citations: 2 link.springer.com
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
R Aalizadeh, NS Thomaidis, AA Bletsou… - Journal of Chemical …, 2016 - ACS Publications
Over the past decade, the application of liquid chromatography-high resolution mass spectroscopy (LC-HRMS) has been growing extensively due to its ability to analyze a wide range of …
Number of citations: 111 pubs.acs.org
GC Richards, K Sitkowski, C Heneghan… - British Journal of …, 2021 - Wiley Online Library
Aim The growing demand for analgesia, coupled with an increasing need to treat opioid dependence and overdose, has escalated the development of novel opioids. We aimed to …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
SM Metri - 2016 - search.proquest.com
Oxadiazole is a five membered heterocyclic compound containing oxygen and two nitrogen atoms at C-1, C-3 and C-4 positions respectively. These derivatives are synthesized by both …
Number of citations: 0 search.proquest.com
CG Awuchi, MP Aja, NB Mitaki, S Morya… - Journal of …, 2023 - hindawi.com
Across communities worldwide, various new psychoactive substances (NPSs) continue to emerge, which worsens the challenges to global mental health, drug rules, and public health …
Number of citations: 3 www.hindawi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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